molecular formula C27H20N2O2S B4723072 (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone

Cat. No. B4723072
M. Wt: 436.5 g/mol
InChI Key: YMCKRMGZRYPPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent.

Mechanism of Action

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key mediator of B-cell receptor signaling. By inhibiting BTK, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone prevents the activation and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of cell growth and proliferation. (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone also induces apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone in lab experiments is its specificity for BTK, which allows for targeted inhibition of cancer cells. However, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone has also been shown to have off-target effects on other kinases, which may limit its effectiveness as a therapeutic agent. Additionally, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone has poor solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

Future research on (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone may focus on improving its solubility and pharmacokinetic properties to enhance its effectiveness as a therapeutic agent. Additionally, further studies may investigate the potential of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone in combination with other cancer treatments to enhance their efficacy. The development of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone analogs may also be explored to improve its specificity and reduce off-target effects. Overall, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone shows promise as a potential therapeutic agent in the treatment of cancer, and further research is needed to fully understand its potential.

Scientific Research Applications

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including B-cell malignancies, non-small cell lung cancer, and melanoma. (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c1-31-20-14-12-19(13-15-20)25(30)26-24(28)23-21(17-8-4-2-5-9-17)16-22(29-27(23)32-26)18-10-6-3-7-11-18/h2-16H,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCKRMGZRYPPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
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(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
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(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
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(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
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(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
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(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone

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